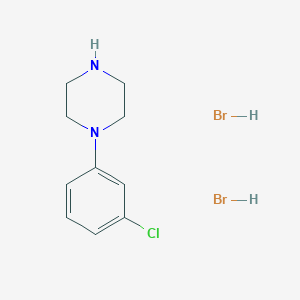
1-(3-Chlorophenyl)piperazine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H15Br2ClN2. It is a derivative of piperazine, where a 3-chlorophenyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)piperazine dihydrobromide typically involves the reaction of 3-chloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. For example, the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific temperature conditions can yield high-purity products suitable for industrial applications .
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter receptors, particularly serotonin receptors.
Medicine: It serves as a reference compound in pharmacological studies and is a metabolite of certain antidepressant medications like trazodone and nefazodone
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)piperazine dihydrobromide involves its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2C serotonin receptor, modulating the activity of serotonin and influencing various physiological and behavioral responses. This interaction is crucial in understanding its effects on mood, appetite, and other central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorophenyl)piperazine dihydrobromide can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
These compounds share a similar piperazine core structure but differ in the position and type of substituents on the phenyl ring. The unique positioning of the chlorine atom in this compound contributes to its distinct pharmacological profile and specific receptor interactions .
Eigenschaften
Molekularformel |
C10H15Br2ClN2 |
|---|---|
Molekulargewicht |
358.50 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)piperazine;dihydrobromide |
InChI |
InChI=1S/C10H13ClN2.2BrH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H |
InChI-Schlüssel |
KCWAFUCNGJLPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)
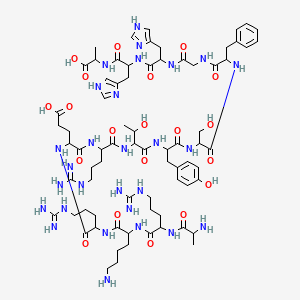
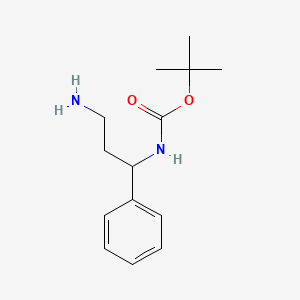
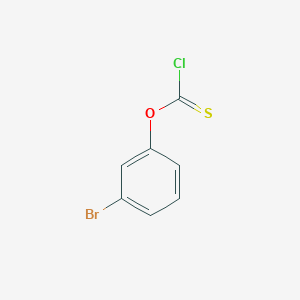
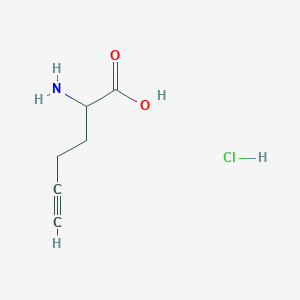
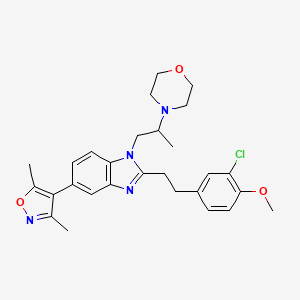
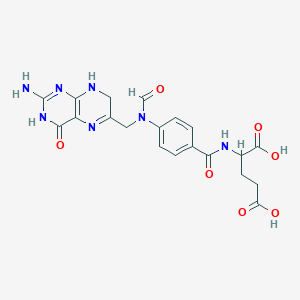
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
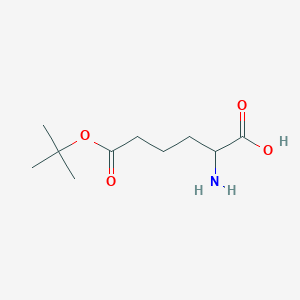
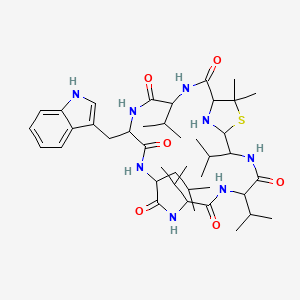
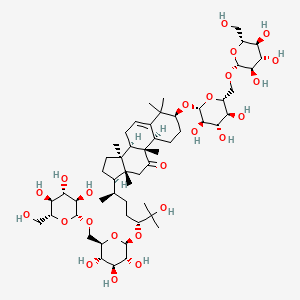
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
